molecular formula C6H7F2N3O2 B2548116 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1328640-45-4

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2548116
CAS No.: 1328640-45-4
M. Wt: 191.138
InChI Key: BDTNVPMNJDCHST-UHFFFAOYSA-N
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Description

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid: is a chemical compound with the molecular formula C6H7F2N3O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-amino-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo oxidation reactions to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The difluoroethyl group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
  • 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile

Uniqueness

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring, which allows for a wide range of chemical modifications and biological activities. The difluoroethyl group further enhances its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

5-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O2/c7-4(8)2-11-3(6(12)13)1-5(9)10-11/h1,4H,2H2,(H2,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTNVPMNJDCHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1N)CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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